molecular formula C16H18N6 B7110592 N'-methyl-N'-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine

N'-methyl-N'-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine

Cat. No.: B7110592
M. Wt: 294.35 g/mol
InChI Key: FRHOGOUOOJEBME-UHFFFAOYSA-N
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Description

N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine is a complex organic compound featuring a combination of pyridine and pyrazine rings

Properties

IUPAC Name

N'-methyl-N'-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-22(15-5-2-3-8-19-15)12-4-9-18-14-7-6-13-16(21-14)20-11-10-17-13/h2-3,5-8,10-11H,4,9,12H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHOGOUOOJEBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1=NC2=NC=CN=C2C=C1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine and pyrazine precursors, followed by their coupling through a series of condensation and substitution reactions.

  • Step 1: Synthesis of Pyridine Precursor

      Reagents: Pyridine-2-carboxylic acid, thionyl chloride, methanol.

      Conditions: Reflux in methanol to form methyl pyridine-2-carboxylate.

  • Step 2: Synthesis of Pyrazine Precursor

      Reagents: 2,3-diaminopyrazine, acetic anhydride.

      Conditions: Reflux in acetic anhydride to form N-acetyl-2,3-diaminopyrazine.

  • Step 3: Coupling Reaction

      Reagents: Methyl pyridine-2-carboxylate, N-acetyl-2,3-diaminopyrazine, sodium hydride.

      Conditions: Stirring in dimethylformamide (DMF) at room temperature to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, mild heating.

      Products: Oxidized derivatives with potential changes in the functional groups attached to the pyridine and pyrazine rings.

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous conditions, low temperatures.

      Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.

  • Substitution:

      Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

      Conditions: Room temperature to moderate heating.

      Products: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Scientific Research Applications

N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine has diverse applications in scientific research:

  • Chemistry:

    • Used as a ligand in coordination chemistry.
    • Acts as a building block for the synthesis of more complex molecules.
  • Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with DNA and proteins.
  • Medicine:

    • Explored for its anticancer properties.
    • Potential use in the development of new pharmaceuticals targeting specific biological pathways.
  • Industry:

    • Utilized in the production of advanced materials.
    • Applied in catalysis for various chemical reactions.

Mechanism of Action

The mechanism by which N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine:

    • Unique due to its specific combination of pyridine and pyrazine rings.
    • Exhibits distinct chemical reactivity and biological activity.
  • Pyridine Derivatives:

    • Often used in pharmaceuticals and agrochemicals.
    • Similar in structure but may lack the pyrazine ring, altering their properties.
  • Pyrazine Derivatives:

    • Commonly found in flavorings and fragrances.
    • Similar in structure but may lack the pyridine ring, affecting their applications.

Uniqueness

N’-methyl-N’-pyridin-2-yl-N-pyrido[2,3-b]pyrazin-6-ylpropane-1,3-diamine stands out due to its dual aromatic ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as enzyme inhibition and receptor binding.

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